molecular formula C8H6BBrF3K B1421084 Potassium (2-bromo-2-phenylvinyl)trifluoroborate CAS No. 219718-89-5

Potassium (2-bromo-2-phenylvinyl)trifluoroborate

Cat. No. B1421084
M. Wt: 288.94 g/mol
InChI Key: KSODWGWQNMCMLU-PHZXCRFESA-N
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Description

Potassium (2-bromo-2-phenylvinyl)trifluoroborate is a chemical compound with the CAS Number: 219718-89-5. It has a molecular weight of 288.94 . It’s a solid substance that should be stored in an inert atmosphere, under -20C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BBrF3.K/c10-8(6-9(11,12)13)7-4-2-1-3-5-7;/h1-6H;/q-1;+1/b8-6-; and the InChI key is KSODWGWQNMCMLU-PHZXCRFESA-N .

Scientific Research Applications

Potassium in Agriculture

Research highlights the critical role of potassium in agriculture, emphasizing its importance in soil and plant physiology. Potassium is fundamental for crop quality, stress tolerance, and efficient agriculture. Innovative approaches to potassium utilization in agriculture can improve the dissemination of knowledge to farmers globally, enhancing crop yields and sustainability (Römheld & Kirkby, 2010). Similarly, potassium solubilizing bacteria (KSB) have shown promise in converting insoluble potassium to forms available for plant uptake, presenting an eco-friendly alternative to chemical fertilizers (Etesami, Emami, & Alikhani, 2017).

Safety And Hazards

The compound has been classified as dangerous, with hazard statements H314-H290 indicating that it can cause skin burns and eye damage, and that it may be corrosive to metals .

properties

IUPAC Name

potassium;[(Z)-2-bromo-2-phenylethenyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BBrF3.K/c10-8(6-9(11,12)13)7-4-2-1-3-5-7;/h1-6H;/q-1;+1/b8-6-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSODWGWQNMCMLU-PHZXCRFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C(C1=CC=CC=C1)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C(/C1=CC=CC=C1)\Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BBrF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673706
Record name Potassium [(Z)-2-bromo-2-phenylethenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2-bromo-2-phenylvinyl)trifluoroborate

CAS RN

219718-89-5
Record name Potassium [(Z)-2-bromo-2-phenylethenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (2-bromo-2-phenylvinyl)trifluoroborate
Reactant of Route 2
Potassium (2-bromo-2-phenylvinyl)trifluoroborate
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Potassium (2-bromo-2-phenylvinyl)trifluoroborate
Reactant of Route 4
Potassium (2-bromo-2-phenylvinyl)trifluoroborate
Reactant of Route 5
Potassium (2-bromo-2-phenylvinyl)trifluoroborate
Reactant of Route 6
Potassium (2-bromo-2-phenylvinyl)trifluoroborate

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